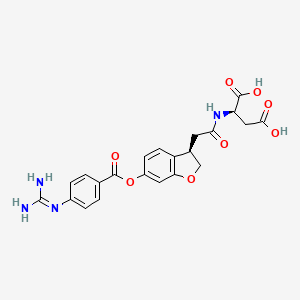
(2-((R)-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a guanidinobenzoyl group, and an aspartic acid moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Guanidinobenzoyl Group: This step involves the reaction of the benzofuran derivative with 4-guanidinobenzoic acid under suitable coupling conditions.
Attachment of the Aspartic Acid Moiety: The final step involves the acylation of the benzofuran derivative with D-aspartic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The guanidinobenzoyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid involves its interaction with specific molecular targets. The guanidinobenzoyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing these interactions through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2-(®-6-((4-Aminobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- (2-(®-6-((4-Nitrobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
Uniqueness
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is unique due to the presence of the guanidinobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N4O8 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[(3R)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m0/s1 |
InChI Key |
PUZUTMLAAWVCCV-BLLLJJGKSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



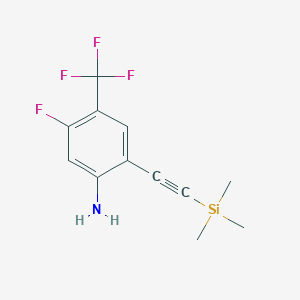

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
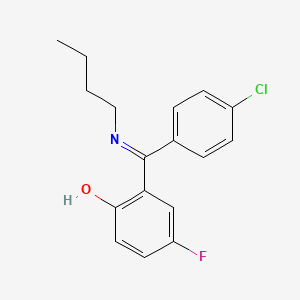
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
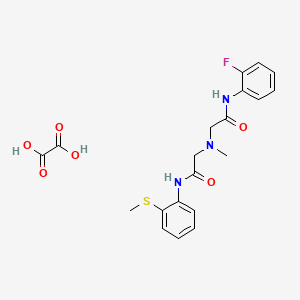

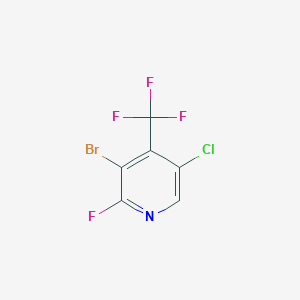
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
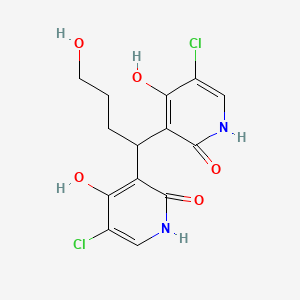
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)
